molecular formula C20H17N3O3 B2910351 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide CAS No. 1448132-66-8

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide

Cat. No.: B2910351
CAS No.: 1448132-66-8
M. Wt: 347.374
InChI Key: TZOVSLCGHTUSHH-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide is a synthetic chemical compound with a molecular formula of C20H25N3O3 and a molecular weight of 355.438 g/mol . This molecule is a derivative of the indole-2-carboxamide class, a scaffold recognized as a versatile synthetic handle in medicinal chemistry and a key pharmacophore in the development of bioactive molecules . The indole nucleus is a privileged structure in drug discovery, found in compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Specifically, indole-2-carboxamides have been extensively investigated as allosteric modulators of the cannabinoid CB1 receptor (CB1) . These modulators do not activate the receptor directly but bind to a distinct site to fine-tune the receptor's response to its natural ligands, offering a promising strategy for targeting neurological disorders and other conditions linked to the endocannabinoid system . The structure of this compound, which incorporates a but-2-yn-1-yl linker and a carbamoylphenoxy group, suggests potential for further exploration in structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex polycyclic structures or as a chemical probe for investigating novel biological targets in various pharmacological and chemical research programs . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c21-19(24)15-8-2-4-10-18(15)26-12-6-5-11-22-20(25)17-13-14-7-1-3-9-16(14)23-17/h1-4,7-10,13,23H,11-12H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOVSLCGHTUSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Carbamoylphenoxy Group: This step involves the reaction of the indole derivative with 2-carbamoylphenol. This can be achieved through nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the But-2-yn-1-yl Linkage: The final step involves the coupling of the intermediate with a but-2-yn-1-yl halide. This can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, using palladium acetate and copper iodide as catalysts in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoylphenoxy group, where nucleophiles like amines or thiols replace the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the carbamoyl group.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related indole-2-carboxamide derivatives, highlighting differences in substituents, biological targets, and potency.

Table 1: Structural and Functional Comparison of Indole-2-Carboxamide Derivatives

Compound Name Key Structural Features Biological Activity Mechanism/Potency Reference
N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-1H-indole-2-carboxamide (Target) Indole-2-carboxamide + but-2-yn-1-yl linker + 2-carbamoylphenoxy Not explicitly reported Hypothesized to target cytoskeletal proteins or kinases due to structural analogs
N-(4-Chlorophenyl)-1H-indole-2-carboxamide Indole-2-carboxamide + 4-chlorophenyl substituent Anticancer (osteosarcoma) Inhibits Saos-2 cell proliferation via ezrin protein modulation (IC₅₀ ~10 μM)
N-(4-(1-Hydroxyethyl)phenyl)-1H-indole-2-carboxamide (S8) Indole-2-carboxamide + 4-(1-hydroxyethyl)phenyl substituent MAO-A inhibition (lung cancer) Moderate MAO-A inhibition (IC₅₀ ~50 μM)
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(4-((4-bromophenyl)sulfonamido)butyl)-1H-indole-2-carboxamide (R6L4) Indole-2-carboxamide + sulfonamide and halogenated aryl groups Antiviral (HIV-1) Potent HIV-1 inhibition (EC₅₀ < 1 μM)
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)-1H-indole-2-carboxamide Indole-2-carboxamide fused with quinazolinone Not explicitly reported High hyperpolarizability; potential nonlinear optical applications
N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide Indole-2-carboxamide + piperazine-butyl linker + chloro-methoxyphenyl Not explicitly reported Likely targets GPCRs or neurotransmitter receptors

Key Structural and Functional Insights

Substituent Effects on Biological Activity

  • The 4-chlorophenyl substituent in N-(4-chlorophenyl)-1H-indole-2-carboxamide confers potent anticancer activity, likely due to enhanced cellular uptake and interaction with ezrin, a regulator of cytoskeletal dynamics .
  • Sulfonamide and halogenated aryl groups (e.g., in R6L4) improve antiviral potency by increasing binding affinity to HIV-1 reverse transcriptase .
  • The but-2-yn-1-yl linker in the target compound may enhance rigidity and reduce metabolic degradation compared to flexible alkyl linkers in other analogs (e.g., piperazine-butyl in ).

Heterocyclic Modifications

  • Replacement of the indole core with pyrazole or isoxazole (e.g., in and ) shifts therapeutic targets, as these heterocycles often interact with distinct enzymes or receptors .

Mechanistic Diversity

  • While the target compound’s mechanism remains uncharacterized, analogs demonstrate varied pathways:

  • Ezrin modulation in osteosarcoma .
  • MAO-A inhibition in lung cancer .
  • Reverse transcriptase inhibition in HIV .

Potency and Selectivity

  • The 4-chlorophenyl derivative exhibits cytotoxicity at lower doses (IC₅₀ ~10 μM) than imatinib mesylate, a standard osteosarcoma therapeutic .
  • Sulfonamide-substituted analogs (e.g., R6L4) show sub-micromolar potency against HIV-1, underscoring the impact of electronegative groups on viral target engagement .

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